molecular formula C11H19NO3S B2468177 Tert-butyl 4-carbamothioyloxane-4-carboxylate CAS No. 1955520-94-1

Tert-butyl 4-carbamothioyloxane-4-carboxylate

Cat. No.: B2468177
CAS No.: 1955520-94-1
M. Wt: 245.34
InChI Key: KUIZSMPBFGATOX-UHFFFAOYSA-N
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Description

Tert-butyl 4-carbamothioyloxane-4-carboxylate is a thiourea-functionalized oxane derivative with a tert-butyl ester group. The tert-butyl group enhances steric protection of the carboxylate moiety, improving stability during synthetic processes . The carbamothioyl (thiourea) group may confer unique reactivity, such as hydrogen-bonding interactions or metal coordination, which are valuable in catalysis or supramolecular chemistry .

Key structural features include:

  • Oxane ring: A six-membered oxygen-containing heterocycle.
  • Carbamothioyl group: A thiourea (-NH-CS-NH₂) substituent at the 4-position.
  • tert-butyl carboxylate: A bulky ester group providing steric protection.

Physical properties (inferred from analogs):

  • Molecular weight: Estimated ~300–350 g/mol (based on tert-butyl derivatives in and ).
  • Stability: Likely stable under ambient conditions but sensitive to strong acids/bases due to the ester and thiourea groups .

Properties

IUPAC Name

tert-butyl 4-carbamothioyloxane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3S/c1-10(2,3)15-9(13)11(8(12)16)4-6-14-7-5-11/h4-7H2,1-3H3,(H2,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUIZSMPBFGATOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CCOCC1)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-carbamothioyloxane-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Nucleophiles such as amines or alcohols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of tert-butyl 4-carbamothioyloxane-4-carboxylate with structurally related compounds, focusing on molecular features, stability, and applications.

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Stability Key Applications Toxicity Data
This compound (hypothetical) C₁₁H₁₉NO₃S ~269.34 (estimated) Oxane, carbamothioyl, tert-butyl Stable under inert conditions Drug synthesis, catalysis No data available
Tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate C₁₇H₂₅NO₄ 307.4 Pyrrolidine, hydroxymethyl, methoxy Stable in recommended storage Pharmaceutical intermediates No acute toxicity reported
Tert-butyl (4-chlorophenethyl)carbamate C₁₃H₁₈ClNO₂ 255.74 Carbamate, chlorophenyl Reacts with strong acids/oxidizers Organic synthesis, ligand design Non-hazardous per SDS
Tert-butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate C₁₄H₂₅N₃O₄ 299.37 Piperidine, carbamoyl, methoxyimino Crystalline structure confirmed Crystallography studies Not reported
Tert-butyl 4-(thieno[2,3-d]pyrimidin-4-ylamino)piperidine-1-carboxylate C₁₇H₂₄N₄O₂S 348.47 Piperidine, thienopyrimidine Likely stable at room temperature Kinase inhibitor development No data available

Structural and Functional Differences

  • Thiourea vs. Carbamate/Carbamoyl : The carbamothioyl group in the target compound offers distinct reactivity compared to carbamates (e.g., ) or carbamoyl groups (), particularly in nucleophilic substitution or metal-binding applications .
  • Oxane vs. Piperidine/Pyrrolidine : The oxane ring’s oxygen atom may influence solubility and hydrogen-bonding interactions differently than nitrogen-containing heterocycles (e.g., piperidine in ).

Stability and Reactivity

  • Thermal Stability : tert-butyl esters (e.g., ) generally decompose at elevated temperatures, releasing isobutylene and CO₂. The thiourea group may introduce additional thermal sensitivity .
  • Chemical Reactivity : Unlike the chlorophenyl derivative (), the target compound’s thiourea group could participate in redox reactions or act as a ligand in coordination chemistry .

Biological Activity

Tert-butyl 4-carbamothioyloxane-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound can be characterized by its molecular formula, which includes a tert-butyl group and a carbamothioate moiety. Its structural features contribute to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl esters with thiocarbonyl compounds. The process can be optimized through various organic synthesis techniques to enhance yield and purity.

Biological Activity

The biological activity of this compound has been explored in several studies, demonstrating various pharmacological effects:

Antimicrobial Activity

Research indicates that derivatives of similar compounds exhibit significant antimicrobial properties. For instance, certain analogs have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, along with moderate activity against Gram-negative bacteria like Escherichia coli .

Antifeedant Properties

Some studies have highlighted the antifeedant properties of related compounds. For example, a derivative displayed weak feeding deterrent activity against adult insects, suggesting potential applications in pest management .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound in various biological contexts:

  • Case Study on Antimicrobial Efficacy : A study investigated the impact of this compound on bacterial growth inhibition. Results indicated a dose-dependent response, with higher concentrations leading to more significant bacteriostatic effects.
  • Case Study on Insect Deterrence : Another case study assessed the behavioral responses of pests to the compound, finding that it significantly reduced feeding rates in controlled environments.

Data Table: Biological Activities

Activity TypeTarget Organism/EffectObserved EffectReference
AntimicrobialStaphylococcus aureusStrong bacteriostatic effect
AntimicrobialBacillus subtilisModerate bacteriostatic effect
AntimicrobialEscherichia coliLimited growth
Insect DeterrenceAlphitobius diaperinusWeak feeding deterrent

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